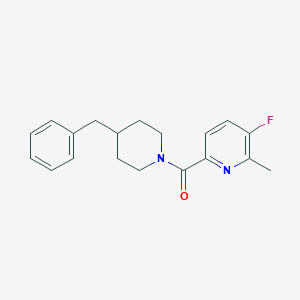

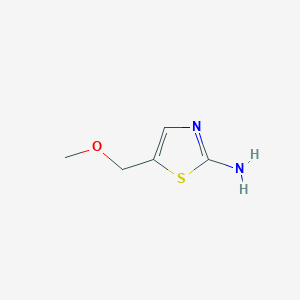

![molecular formula C12H8Cl2N4OS B2696862 6-((2,4-dichlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-77-8](/img/structure/B2696862.png)

6-((2,4-dichlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-((2,4-dichlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound that belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems . They have been applied on a large scale in the medical and pharmaceutical fields .

Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], or [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research demonstrates the synthesis of new derivatives within this chemical class, showing cytotoxic activities against cancer cell lines. For instance, Kökbudak et al. (2020) investigated new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, examining their cytotoxic activities against human liver and breast cancerous cell lines, alongside quantum chemical calculations to understand their molecular properties (Kökbudak et al., 2020).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Rahmouni et al. (2016) presented a series of compounds with evaluated cytotoxic activities against HCT-116 and MCF-7 cell lines, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial Activity

The chemical framework of pyrazolo[3,4-d]pyrimidine derivatives has been explored for antimicrobial properties as well. El-sayed et al. (2017) synthesized a series of 4-substituted derivatives showing moderate to outstanding antimicrobial activity against various bacterial and fungal strains, indicating the therapeutic potential of these compounds in combating infectious diseases (El-sayed et al., 2017).

Herbicidal Activity

Moreover, the herbicidal activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been investigated. Luo et al. (2017) synthesized a series of derivatives, demonstrating good inhibition activities against certain plants, suggesting their application in agricultural chemistry (Luo et al., 2017).

Mechanism of Action

Target of Action

Compounds similar to “6-((2,4-dichlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” often target enzymes or receptors in the body. For example, some thieno[2,3-d]pyrimidin-4-amine derivatives have been found to target the acetyl-CoA carboxylase enzyme .

Biochemical Pathways

The compound’s interaction with its target could affect various biochemical pathways. For instance, inhibition of the acetyl-CoA carboxylase enzyme could disrupt fatty acid synthesis, affecting energy metabolism within the cell .

properties

IUPAC Name |

6-[(2,4-dichlorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4OS/c13-7-2-1-6(9(14)3-7)5-20-12-16-10-8(4-15-18-10)11(19)17-12/h1-4H,5H2,(H2,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAQBFFHMGWKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

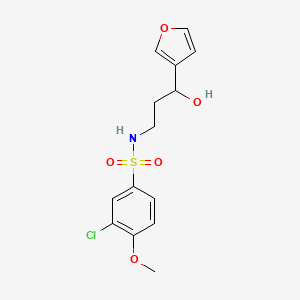

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2696781.png)

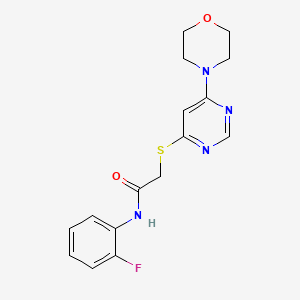

![3-ethyl-N-(3-fluoro-4-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2696783.png)

![1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid](/img/structure/B2696784.png)

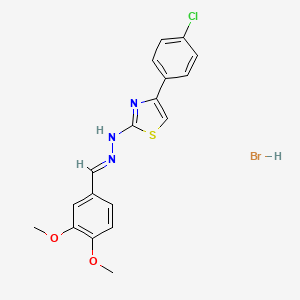

![(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2696785.png)

![Tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate;hydrochloride](/img/structure/B2696788.png)

![2-[1-(3-Methoxy-2-methylindazole-6-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2696796.png)

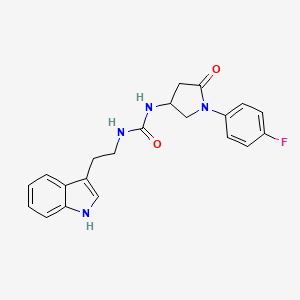

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2696799.png)